PARP10 Inhibitory Potency: Expected Improvement Over the Unsubstituted 4‑Benzyloxybenzamide Lead
The 4‑benzyloxybenzamide scaffold (compound 32) inhibits PARP10 with an IC₅₀ of 230 nM [REFS‑1]. The target compound adds a 3‑chloro and a 5‑ethoxy substituent. SAR trends within the benzamide class consistently show that electron‑withdrawing halo substituents at the 3‑position enhance binding to the PARP catalytic site, while alkoxy groups at the 5‑position improve lipophilicity and cellular permeability [REFS‑2]. Based on additive SAR models, the target compound is predicted to exhibit a 2‑ to 5‑fold increase in potency relative to compound 32 (estimated IC₅₀ ≈ 50–100 nM). Direct head‑to‑head data for this specific compound are not yet available; the stated improvement is a class‑level inference supported by the published SAR landscape.
| Evidence Dimension | PARP10 inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 50–100 nM |
| Comparator Or Baseline | 4‑(benzyloxy)benzamide (compound 32) IC₅₀ = 230 nM |
| Quantified Difference | 2‑ to 5‑fold improvement (predicted) |
| Conditions | Recombinant PARP10 enzyme assay (acellular) |
Why This Matters
A lower IC₅₀ reduces the amount of compound required per assay point, stretching procurement budgets and minimizing solvent‑related artifacts in cell‑based experiments.
- [1] Murthy, S. R. et al. (2018) ‘4‑(Phenoxy) and 4‑(benzyloxy)benzamides as potent and selective inhibitors of mono‑ADP‑ribosyltransferase PARP10/ARTD10’, European Journal of Medicinal Chemistry, 156, pp. 93–106. View Source
- [2] US Patent 5,756,510. Griffin, R. J. et al. ‘Benzamide analogs useful as PARP (ADP‑ribosyltransferase, ADPRT) DNA repair enzyme inhibitors’, issued May 26, 1998. View Source
